TCO-PEG4-biotin
Overview
Description
TCO-PEG4-biotin is a PEG derivative containing TCO and biotin moieties . This reagent can be used to tag a biotin site with the TCO moiety, which can conjugate with a tetrazine bearing biomolecule .
Synthesis Analysis
TCO-PEG4-biotin is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is synthesized by grafting an increased amount of trans-cyclooctene (TCO) derivatives bearing different polyethylene glycol (PEG) linkers between mAb and TCO .Molecular Structure Analysis
The chemical formula of TCO-PEG4-biotin is C29H50N4O8S . It has a molecular weight of 614.8 .Chemical Reactions Analysis
TCO-PEG4-biotin is used in bioorthogonal chemistry, specifically in pretargeted radioimmunotherapy (PRIT). It involves mAb modifications by grafting an increased amount of TCO derivatives . The TCO moiety can conjugate with a tetrazine bearing biomolecule .Physical And Chemical Properties Analysis
TCO-PEG4-biotin is a PEG derivative containing TCO and biotin moieties . The PEG spacer allows for increased water solubility, less aggregation, and an increased distance between the amine to be modified and the reactive alkene .Scientific Research Applications
Enhancing Bioorthogonal Pretargeting
TCO-PEG4-biotin enhances bioorthogonal pretargeting in molecular imaging and diagnostics. A study found that introducing TCO via hydrophilic poly(ethylene glycol) (PEG) linkers can fully preserve reactivity, leading to significant enhancement in functional density without affecting antibody binding. This method was demonstrated to improve imaging capabilities for different cancer biomarkers using tetrazine-modified fluorophore and quantum dot probes (Rahim, Kota, & Haun, 2015).
Dual Detection of Biomarkers
TCO-PEG4-biotin is used in the creation of universal constructs like biotin-PEG gold nanoparticle probes for the simultaneous detection of proteins and nucleic acids. This methodology enables sensitive detection of biomarker targets, offering a single platform for multiple class analyte detection, beneficial in early-stage disease diagnosis (Scott, Garimella, Calabrese, & Mirkin, 2017).
Cancer-Targeted Drug Delivery
TCO-PEG4-biotin facilitates cancer-targeted drug delivery. For instance, biotin-PEG-b-PLL(Mal)-peptide-DOX polymeric micelles, selectively eliminate cancer cells by enhancing cancer cell uptake and responding to cancer cell secreted protease MMP-2 for targeted drug release (Chen et al., 2015).
Surface Engineering for Biomimetic Surfaces
TCO-PEG4-biotin is pivotal in surface engineering for creating biomimetic surfaces. Poly(lactic acid)-poly(ethylene glycol)-biotin is a degradable polymer which can undergo rapid surface engineering in aqueous media to create biomimetic surfaces, essential in biomedical applications (Salem et al., 2001).
Chemo-Photodynamic Combination Therapy
In chemo-photodynamic combination therapy, TCO-PEG4-biotin is used to prepare self-assembled nanoparticles for targeted cancer therapy. These nanoparticles are effective in mitochondrial and lysosomal localization, inducing rapid mitochondrial membrane potential transition leading to apoptosis (Purushothaman et al., 2019).
Radiolabeling for Imaging
TCO-PEG4-biotin aids in radiolabeling of nanoparticles like poly(lactic-co-glycolic acid) (PLGA) for imaging, such as in positron emission tomography (PET) to observe the delivery and distribution of nanoparticles in the brain (Sirianni et al., 2014).
Nanotube FET Devices for Protein Detection
TCO-PEG4-biotin is utilized in the development of nanotube field effect transistor devices for detecting protein binding. It helps in avoiding nonspecific binding and allows specific molecular recognition (Star, Gabriel, Bradley, & Grüner, 2003).
Active Targeting of Paclitaxel in Cancer
Biotin-PEGylated poly(amidoamine) dendrimer conjugates using TCO-PEG4-biotin are employed for the active targeting of paclitaxel in cancer treatment. This approach enhances the delivery of paclitaxel to biotin receptor overexpressed cancers (Rompicharla et al., 2019).
Targeting Brain Glioma
TCO-PEG4-biotin is used in the development of biodegradable nanoparticle systems targeting brain glioma. Biotinylated PEG–PLA copolymers enable specific ligand biofunctionalization and are effective in drug delivery targeting brain glioma (Ren et al., 2010).
Theranostic Agents for Cancer Therapy
Gold nanoparticles surface-functionalized with TCO-PEG4-biotin are explored as theranostic agents for cancer therapy, demonstrating potential in diagnosis and therapy of cancer cells without cytotoxic effects on normal cells (Heo et al., 2012).
Targeted Drug Delivery to Neurons
TCO-PEG4-biotin is key in developing nanoparticles for targeted drug delivery to neurons. Conjugation of proteins to nanoparticles using TCO-PEG4-biotin shows potential in selectively targeting neuroblastoma cells in vitro, which could be beneficial for central nervous system therapies (Townsend et al., 2007).
Double-Targeted pH-Responsive Nanocarriers
TCO-PEG4-biotin is used in developing pH-responsive pharmaceutical nanocarriers. These targeted long-circulating liposomes and micelles are modified with biotin to become responsive to pH changes, improving drug delivery efficiency (Sawant et al., 2006).
Remote Stimulation in Cell Signaling
Gold nanorods functionalized with TCO-PEG4-biotin are used for remote stimulation of cell signaling, particularly in calcium signaling and protein expression in cells, which is relevant for clinical and therapeutic applications (Sánchez-Rodríguez et al., 2016).
Biosensing Applications
TCO-PEG4-biotin is applied in biosensing, where biotinylated albumin is embedded in PLA-PEG fibers for immobilization of avidin. This is promising for the development of biosensors and biofunctional materials utilizing avidin-biotin as an immobilization method (Kumar et al., 2017).
Future Directions
properties
IUPAC Name |
[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H50N4O8S/c34-26(11-7-6-10-25-27-24(22-42-25)32-28(35)33-27)30-12-14-37-16-18-39-20-21-40-19-17-38-15-13-31-29(36)41-23-8-4-2-1-3-5-9-23/h1-2,23-25,27H,3-22H2,(H,30,34)(H,31,36)(H2,32,33,35)/b2-1-/t23?,24-,25-,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OADGBCNDNVFPDA-MSCWDKBPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H50N4O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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